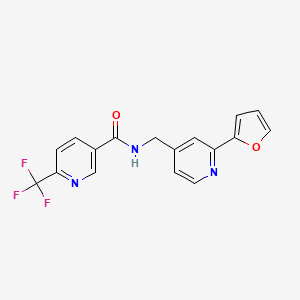
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been studied for its potential use in various diseases, including cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
Bisubstrate Inhibitors of NNMT
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is relevant in the context of nicotinamide N-methyltransferase (NNMT) inhibition. NNMT plays a crucial role in the methylation of nicotinamide and pyridine-containing compounds, influencing various physiological and pathological processes. Overexpression of NNMT is linked to several human diseases. Research has led to the discovery of bisubstrate NNMT inhibitors, like MS2734, which inhibit the enzyme by occupying both substrate and cofactor binding sites, demonstrated by the first crystal structure of human NNMT with a small-molecule inhibitor. This advancement opens avenues for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Antimicrobial Activity
Compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide have been evaluated for antimicrobial properties. For instance, 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides exhibit significant in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Enzymatic Activity Assays
In the exploration of NNMT's substrate scope and inhibitor development, a rapid and efficient assay using ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection has been developed. This assay facilitates the analysis of NNMT-mediated methylation for various substrates, providing insights into the enzyme's diversity in substrate recognition and the identification of inhibitors (van Haren et al., 2016).
Potential in Cancer Therapy
The expression of NNMT has been significantly higher in melanoma compared to nevi, indicating its potential as a molecular biomarker for melanoma. The relationship between NNMT levels and prognostic parameters in melanoma patients suggests its utility in diagnosis and prognosis, highlighting the enzyme's role in cancer progression and therapy (Ganzetti et al., 2018).
Metabolic Pathways
Studies on the metabolic fate of nicotinamide in plants have shown the conversion of nicotinamide to various metabolites, including N1-methylnicotinamide and nicotinic acid 1N-glucoside, indicating a complex metabolism involving methylation and conjugation processes. This research provides a comparative perspective on the metabolic pathways of nicotinamide and related compounds across different biological systems (Matsui et al., 2007).
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-9-11-5-6-21-13(8-11)14-2-1-7-25-14/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHDEMHZSZTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)
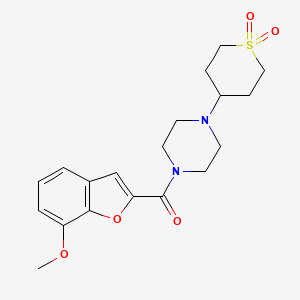
![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
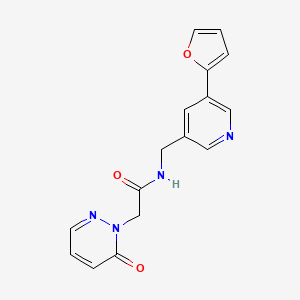
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
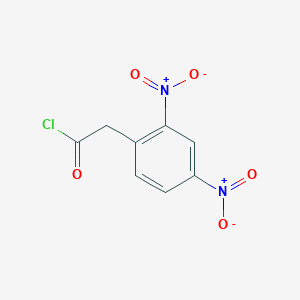

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)
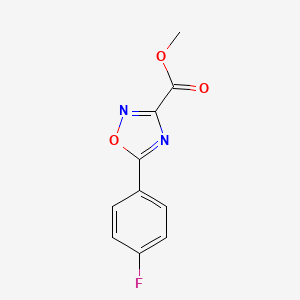

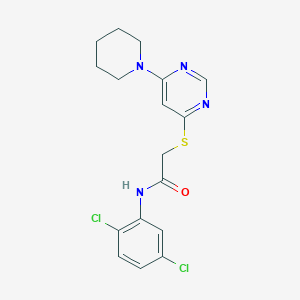
![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)